![molecular formula C13H12FN3OS B2899361 N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021091-34-8](/img/structure/B2899361.png)
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide, also known as FPA-124, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. FPA-124 is a pyridazine-based compound that has been shown to modulate the immune system and has potential as an anti-inflammatory and anti-tumor agent.
Wirkmechanismus
Target of Action
The primary target of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and is responsible for the breakdown of complex carbohydrates into simple sugars, which can then be absorbed into the bloodstream .
Mode of Action
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition delays the breakdown and absorption of carbohydrates, thereby reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The inhibition of α-glucosidase by N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates into simple sugars, this compound slows down glucose absorption and reduces postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide leads to a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is its specificity for the CD40-CD40L pathway, which allows for targeted modulation of the immune system. However, one limitation of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide. One area of research could be the development of more water-soluble derivatives of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide to improve its bioavailability and ease of use in experiments. Another area of research could be the exploration of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide as a potential therapy for other autoimmune diseases and cancer types. Additionally, the mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide could be further elucidated to better understand its effects on the immune system.
Synthesemethoden
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzyl bromide with 2-mercaptopyridazine to form the intermediate compound 2-(2-fluorobenzylthio)pyridazine. This intermediate is then reacted with N-(2-chloroacetyl)acetamide to form the final product, N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory effects in models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has also been shown to have anti-tumor effects in various cancer models, including breast cancer and melanoma.
Eigenschaften
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSZSDBORVELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.